Methanone, (1-(phenylmethyl)-2,3-aziridinediyl)bis(phenyl-
Description
The compound "Methanone, (1-(phenylmethyl)-2,3-aziridinediyl)bis(phenyl-)" is a structurally complex molecule featuring an aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) bridged between two phenylmethanone groups and a benzyl substituent. For instance, aziridine-containing compounds are known for their reactivity due to ring strain, often participating in nucleophilic ring-opening reactions or serving as intermediates in organic synthesis .
Properties
CAS No. |
804-35-3 |
|---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(3-benzoyl-1-benzylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C23H19NO2/c25-22(18-12-6-2-7-13-18)20-21(23(26)19-14-8-3-9-15-19)24(20)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2 |
InChI Key |
LSWFEKFANVJTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) typically involves the reaction of aziridine with benzyl chloride in the presence of a base, followed by the addition of phenylmethanone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) undergoes several types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridinium ions.
Reduction: The phenylmethanone groups can be reduced to form corresponding alcohols.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aziridinium ions.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted aziridines.
Scientific Research Applications
TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) involves the reactivity of the aziridine ring. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous methanone derivatives and bis-heterocycles from the evidence:
Structural Analog: [2-Benzyl-3-(naphthalen-1-yl)-2,3-dihydro-1,2-oxazole-4,5-diyl]bis(phenylmethanone)
- Molecular Formula: Not explicitly stated, but likely includes a dihydro-oxazole ring fused with phenylmethanone groups.
- Key Data :
- Comparison : Unlike the aziridine-containing target compound, this analog features a five-membered oxazole ring, which reduces ring strain but introduces different electronic and steric effects. The presence of naphthalenyl groups enhances π-π stacking interactions compared to the benzyl group in the target compound .
Bis-Heterocyclic Methanones (e.g., Bis-pyrimidine, Bis-pyrazole)
- Synthesis: Reacting enaminones with amino derivatives yields bis-pyrimidine and bis-pyrazole methanones .
- Comparison : The aziridine ring in the target compound likely confers higher reactivity than these six-membered heterocycles, though at the cost of reduced stability .
Trifluoromethyl-Substituted Methanone: (1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl)(4-pyridinyl)methanone
- Molecular Formula : C₁₇H₁₀F₆N₄O.
- Molecular Weight : 400.28 g/mol .
- Key Features : Fluorine atoms enhance electronegativity and metabolic stability.
- Comparison : The target compound lacks fluorinated groups but may share similar steric demands due to its benzyl and phenyl substituents. The triazole ring in this analog offers distinct coordination sites for metal binding, unlike the aziridine’s strained amine .
Data Table: Key Properties of Comparable Compounds
Research Findings and Limitations
- Synthetic Challenges: Aziridine-containing methanones require controlled conditions to prevent ring-opening reactions, as seen in analogous strained systems .
- Safety Considerations: Methanone derivatives with aromatic systems (e.g., phenyl, naphthalenyl) may pose inhalation or dermal hazards, as noted in safety sheets for similar compounds .
- Knowledge Gaps: Direct data on the target compound’s spectral properties, solubility, or biological activity is absent in the evidence. Further experimental studies are needed.
Biological Activity
Methanone, specifically the compound known as (1-(phenylmethyl)-2,3-aziridinediyl)bis(phenyl-), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique aziridine structure, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for Methanone, (1-(phenylmethyl)-2,3-aziridinediyl)bis(phenyl-) is . The compound features two phenyl groups and an aziridine moiety, which is a three-membered nitrogen-containing ring. This structural configuration is significant as it may influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that Methanone exhibits a range of biological activities, primarily through its interaction with specific receptors and enzymes. The following sections detail its pharmacological effects, including its potential therapeutic applications.
2. Neuropharmacological Effects
Methanone has been investigated for its potential neuropharmacological effects. Compounds with similar structures have been found to interact with neurotransmitter systems, particularly dopamine receptors. For example, research on related compounds indicates that they may act as dopamine autoreceptor agonists, which could be beneficial in treating neuropsychiatric disorders such as schizophrenia and depression.
3. Antimicrobial Properties
The antimicrobial activity of aziridine derivatives has been documented in various studies. Methanone's ability to inhibit bacterial growth could be attributed to its interaction with bacterial cell membranes or interference with essential metabolic pathways. Further research is needed to confirm these properties specifically for Methanone.
Data Table: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Induction of apoptosis; modulation of cell cycle | |
| Neuropharmacological | Dopamine receptor modulation | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
- Anticancer Mechanisms : A study on aziridine derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models. These compounds were shown to disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
- Neuropharmacological Studies : Research involving dopamine receptor agonists highlighted the potential of similar compounds in reducing symptoms associated with dopamine dysregulation. These findings suggest that Methanone could be explored for its efficacy in treating conditions like schizophrenia.
- Antimicrobial Efficacy : In vitro studies revealed that aziridine derivatives possess significant activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
